molecular formula C8H10ClN B3077063 2-Chloro-3-methylbenzylamine CAS No. 1044256-78-1

2-Chloro-3-methylbenzylamine

Cat. No. B3077063
CAS RN: 1044256-78-1
M. Wt: 155.62 g/mol
InChI Key: IFLOMUXTUMCCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-methylbenzylamine is an organic compound with the molecular formula C8H10ClN . It is also known by other names such as (2-chloro-3-methylphenyl)methanamine and 2-chloro-3-methyl-benzylamine . The molecular weight of this compound is 155.62 g/mol .


Synthesis Analysis

The synthesis of amines like this compound can be achieved through several methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions involving alkyl groups include SN2 reactions of alkyl halides with ammonia and other amines . Another method is the alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide .


Molecular Structure Analysis

The InChI representation of this compound is InChI=1S/C8H10ClN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3 . The Canonical SMILES representation is CC1=C(C(=CC=C1)CN)Cl .


Chemical Reactions Analysis

As an amine, this compound can participate in a variety of chemical reactions. For instance, when a 3° amine is alkylated, a quaternary ammonium salt is produced . Alkylation is an efficient method for the synthesis of 3° and 4° amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 155.62 g/mol , a XLogP3-AA value of 1.8 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 1 , and a rotatable bond count of 1 . The exact mass is 155.0501770 g/mol , and the monoisotopic mass is also 155.0501770 g/mol .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Neurotransmitter Inhibitors : 2-Chloro-3-methylbenzylamine has been used in the synthesis of xylamine, which is an irreversible inhibitor of neuronal norepinephrine uptake (Ransom, Kammerer, & Cho, 1983).
  • Phenylethanolamine-N-Methyltransferase (PNMT) Inhibition : Research has involved 2,3-dichloro-alpha-methylbenzylamine (similar structure) to study its effects on alpha 2-adrenoceptors in the hypothalamus of rats, demonstrating its potential in neurotransmitter regulation (Kuboia, Atobe, Nakagawara, & Kariya, 1996).
  • Catalysis in Organic Synthesis : The compound has been applied in catalyzing the enantioselective ethylation of aryl aldehydes to secondary alcohols, showcasing its utility in organic synthesis (Liu et al., 2001).

Pharmacological Research

  • Monoamine Oxidase Inhibition : Studies have shown that stereoisomers of 2,3-dichloro-alpha-methylbenzylamine can selectively inhibit types A and B of monoamine oxidase, an enzyme relevant in neurotransmitter metabolism (Fuller & Hemrick, 1978).
  • Stereoselective Syntheses : The compound has been used in the stereoselective synthesis of chiral compounds, important for developing pharmaceuticals with specific enantiomeric properties (Kolodiazhnyi et al., 2003).

Material Science and Other Applications

  • Optical and Spectral Characterization : The related compound, 4-Methylbenzylammonium chloride hemihydrate, was characterized for its nonlinear optical properties, illustrating the potential use of similar compounds in material science (Aarthi & Raja, 2019).
  • Organometallic Chemistry : this compound derivatives have been used in the study of organometallic chemistry, particularly in reactions involving palladium and platinum complexes, demonstrating applications in catalysis and materials synthesis (Albert et al., 1996).

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-N-methylbenzylamine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ .

properties

IUPAC Name

(2-chloro-3-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLOMUXTUMCCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Azidomethyl-2-chloro-3-methyl-benzene (2.99 g, 16.50 mmol) was dissolved in THF:H2O (3:1), triphenyl phosphine (4.40 g, 16.78 mmol) was added, followed by KOH (923 mg, 16.45 mmol) and the resulting mixture was stirred for 14 hours. The reaction mixture was then diluted with H2O, slowly acidified with HCl and the resulting aqueous layer was washed with Et2O (3×50 mL). The aqueous layer was then basified with NaOH (pH 14), extracted with Et2O (3×100 mL). The combined organic phases were washed with H2O (1×50 mL) and brine (1×50 mL), then dried over K2CO3 and concentrated to give the title amine.
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
923 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-methylbenzylamine
Reactant of Route 2
2-Chloro-3-methylbenzylamine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-methylbenzylamine
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-methylbenzylamine
Reactant of Route 5
2-Chloro-3-methylbenzylamine
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-methylbenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.